Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol
Description
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol is a complex cyclopropane derivative characterized by a central methanol group bonded to two cyclopropyl rings, each substituted with hydroxymethyl groups.
Properties
CAS No. |
74808-32-5 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O3/c13-7-10(3-4-10)12(15,9-1-2-9)11(8-14)5-6-11/h9,13-15H,1-8H2 |
InChI Key |
ROIYMOAZRKMDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2(CC2)CO)(C3(CC3)CO)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation from Pentaerythritol Derivatives
A representative synthetic route is described in CN Patent CN113943231A, which outlines a three-step process starting from pentaerythritol (Compound VI) and progressing through brominated and acetylated intermediates to 1-hydroxymethylcyclopropyl acetonitrile (Compound I), a close structural analog relevant to the target compound.
Step 1: Bromination and Acetylation
- Reactants: Pentaerythritol (Compound VI), hydrogen bromide solution, concentrated sulfuric acid, acetic acid, and an acetylation reagent (preferably acetic anhydride).
- Conditions: Reaction temperature 100–140 °C for 10–30 hours; acetylation at 40–70 °C for 4–8 hours.
- Process: Pentaerythritol is brominated in acidic medium, followed by acetylation of the resulting brominated intermediate (Compound V) to yield 3-bromo-2,2-bis(bromomethyl)propyl acetate (Compound IV).
- Mass ratios: Compound IV : HBr solution : H2SO4 : Acetic acid : Acetylation reagent = 1.0 : (3.5–5.0) : (0.5–2.0) : (4.0–6.0) : (0.5–1.0).
Step 2: Reduction to Bromomethylcyclopropyl Methyl Acetate
- Reactants: Compound IV, zinc powder, catalyst (p-toluenesulfonic acid preferred), organic solvent (dioxane or tetrahydrofuran).
- Conditions: 20–60 °C for 10–12 hours.
- Process: Reduction of Compound IV with zinc powder under acidic catalysis produces 1-(bromomethyl)cyclopropyl methyl acetate (Compound III).
- Mass ratios: Compound IV : Zinc powder : Organic solvent : Catalyst = 1.0 : (0.2–0.6) : (1.0–3.0) : (0.005–0.050).
Step 3: Cyanide Substitution and Hydrolysis to Hydroxymethylcyclopropyl Acetonitrile
- Reactants: Compound III, cyanide solution (sodium or potassium cyanide, 10–30% concentration), organic solvent (tetrahydrofuran or dimethyl sulfoxide), alkaline solution (NaOH, KOH, or LiOH, 10–30%).
- Conditions: Cyanidation at 30–50 °C for 6–8 hours; hydrolysis at 30–50 °C for 3–6 hours.
- Process: Nucleophilic substitution of bromide by cyanide forms 1-(cyanomethyl)cyclopropyl methyl acetate (Compound II), which upon alkaline hydrolysis yields 1-hydroxymethylcyclopropyl acetonitrile (Compound I).
- Mass ratios: Compound III : Cyanide solution : Organic solvent : Alkaline solution = 1.0 : (0.5–1.0) : (1.0–3.0) : (0.5–1.5).
- Extraction: Methyl tert-butyl ether preferred for organic extraction.
- Yield and purity: Approximately 78% yield with 97% purity by gas chromatography.
Further Transformations to Target Compound
While the above patent focuses on 1-hydroxymethylcyclopropyl acetonitrile, related literature (US Patent US7271268B1) describes the preparation of derivatives closely related to Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol through:
- Conversion of 1,1-cyclopropyldimethanol to bromomethyl derivatives via reaction with acetic anhydride and HBr in acetic acid.
- Subsequent substitution reactions to introduce mercaptomethyl or cyanomethyl groups.
- Hydrolysis and purification steps involving crystallization from solvents such as heptane and extraction with ethyl acetate.
- Use of bases like sodium hydroxide and solvents such as methanol, toluene, and xylene under controlled temperature regimes (30–150 °C).
These steps indicate that the preparation of this compound involves careful control of substitution and hydrolysis reactions starting from bis(hydroxymethyl)cyclopropane derivatives.
Data Tables Summarizing Key Preparation Parameters
| Step | Reactants / Intermediates | Conditions | Solvents / Catalysts | Yield / Purity | Notes |
|---|---|---|---|---|---|
| 1 | Pentaerythritol + HBr + H2SO4 + Acetic acid + Ac2O | 100–140 °C, 10–30 h; acetylation 40–70 °C, 4–8 h | Acetic acid, acetic anhydride, sulfuric acid | Not specified | Bromination and acetylation to Compound IV |
| 2 | Compound IV + Zn + p-Toluenesulfonic acid | 20–60 °C, 10–12 h | Dioxane or THF | Not specified | Reduction to Compound III |
| 3 | Compound III + NaCN/KCN + NaOH/KOH/LiOH | Cyanidation 30–50 °C, 6–8 h; Hydrolysis 30–50 °C, 3–6 h | THF or DMSO; methyl tert-butyl ether (extraction) | 78% yield, 97% purity (GC) | Formation of Compound I (1-hydroxymethylcyclopropyl acetonitrile) |
| 4 | 1,1-Cyclopropyldimethanol + Ac2O + HBr + AcOH | Room temp to reflux, time varies | Methylene chloride, acetic acid | Not specified | Preparation of bromomethyl derivatives |
| 5 | Bromomethyl derivatives + base + alcohol | 30–150 °C, 1–60 h | Methanol, toluene, xylene | >95% purity (GC) | Hydrolysis and crystallization to final products |
In-Depth Research Findings
- The synthetic routes emphasize the importance of controlling reaction temperatures and times to optimize yields and purity.
- Use of protective atmospheres (nitrogen) during cyanidation and reduction steps prevents unwanted side reactions.
- The choice of solvents such as tetrahydrofuran and dimethyl sulfoxide is critical for solubilizing intermediates and facilitating nucleophilic substitutions.
- Extraction solvents like methyl tert-butyl ether and ethyl acetate are preferred for efficient phase separation and product recovery.
- Crystallization techniques from heptane or similar solvents improve the purity of the final compound.
- Catalysts such as p-toluenesulfonic acid enhance reduction efficiency.
- The multi-step process requires intermediate purification and drying steps to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield cyclopropylcarboxylic acid, while reduction can produce cyclopropylmethanol.
Scientific Research Applications
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like 5-lipoxygenase, affecting the production of inflammatory mediators . The compound’s unique structure allows it to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and molecular features of Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol with related compounds:
* Inferred structure based on naming conventions and analogous compounds.
Key Differences and Implications
Cyclopropane vs. Cyclopentane Backbone
- This compound and 1,1-bis(hydroxymethyl)cyclopropane feature strained cyclopropane rings, enhancing reactivity for ring-opening reactions in drug synthesis . In contrast, 1-Methylcyclopentanol (cyclopentane backbone) exhibits lower ring strain, making it more stable but less reactive .
Functional Group Diversity
- The benzyl carbamate derivative () introduces a carbamate group, improving stability against enzymatic degradation compared to free alcohols, which is advantageous in prodrug design .
- Ethyl trans-2-cyanocyclopropane-1-carboxylate combines ester and cyano groups, enabling diverse reactivity (e.g., nucleophilic substitution or reduction) for synthesizing chiral intermediates .
Pharmaceutical Relevance
- 1,1-Bis(hydroxymethyl)cyclopropane is directly used in synthesizing isoindolinone-based anti-tumor agents (e.g., compounds 214 and 216 in ), highlighting the utility of hydroxymethylated cyclopropanes in oncology .
- The target compound’s additional cyclopropane and hydroxymethyl groups may enhance binding affinity to biological targets (e.g., proteins or DNA) due to increased hydrogen-bonding capacity and structural rigidity.
Anti-Tumor Activity
Compounds derived from hydroxymethylated cyclopropanes, such as isoindolinones 214 and 216, demonstrate potent anti-tumor activity by disrupting protein-protein interactions (e.g., MDMX:p53) .
Q & A
Q. What are the primary synthetic routes for preparing Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol, and what key intermediates are involved?
The synthesis typically employs tandem reactions to avoid isolating reactive intermediates. For example, asymmetric alkylation of α,β-unsaturated aldehydes generates allylic zinc alkoxides, which undergo diastereoselective cyclopropanation using zinc carbenoids (e.g., XZnCHI₂). This one-pot strategy achieves high stereoselectivity (up to 95% ee) and yields (75–90%) . Key intermediates include allylic zinc alkoxides and cyclopropyl-zinc complexes.
Q. How is the stereochemical configuration of this compound determined experimentally?
X-ray crystallography is the gold standard for resolving stereochemistry. For less crystalline samples, NOE (Nuclear Overhauser Effect) NMR experiments or chiral shift reagents in ¹H/¹³C NMR can differentiate enantiomers. Computational methods (e.g., DFT) are also used to predict and validate configurations .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while hydroxymethyl groups resonate at δ 3.5–4.5 ppm.
- IR Spectroscopy : O–H stretches (~3200–3600 cm⁻¹) and cyclopropane ring vibrations (~1000–1100 cm⁻¹) are diagnostic.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₁₆O₃: calc. 184.1099, obs. 184.1102) .
Advanced Research Questions
Q. What strategies overcome stereoselectivity challenges in the cyclopropanation of this compound?
Directed cyclopropanation using chiral ligands (e.g., Shi-type catalysts) or bimetallic reagents (e.g., CH₂(ZnI)₂) enforces spatial control. For example, modifying the zinc carbenoid’s electron-withdrawing groups improves reactivity and selectivity. Asymmetric allylic alcohol cyclopropanation remains limited but can achieve >90% diastereomeric excess under optimized conditions .
Q. How do computational models predict the stability and reactivity of intermediates in this compound’s synthesis?
Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways. For example, modeling zinc-carbenoid interactions with alkoxide intermediates reveals steric and electronic factors governing diastereoselectivity. Molecular dynamics simulations further assess solvent effects on intermediate stability .
Q. What methodological approaches resolve contradictions in reported biological activity data for this compound?
- Comparative Assays : Use standardized cell lines (e.g., HEK293) and controls to minimize variability.
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to quantify potency discrepancies.
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., hydroxymethyl groups) to isolate bioactive moieties .
Key Challenges and Future Directions
- Stereochemical Complexity : Develop catalytic asymmetric methods for multi-cyclopropane systems.
- Biological Profiling : Investigate enzyme inhibition (e.g., cyclopropane-hydrolases) and cytotoxicity mechanisms .
- Scalability : Optimize tandem reactions for gram-scale synthesis without compromising stereoselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
